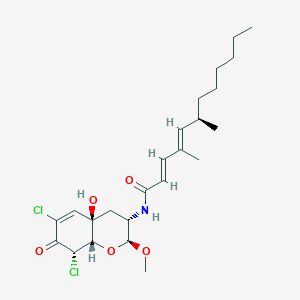

Dankastatin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dankastatin A is a natural product found in Gymnascella and Halichondria japonica with data available.

科学的研究の応用

Chemical Properties and Mechanism of Action

Dankastatin A exhibits electrophilic functional groups that enable it to form covalent bonds with specific proteins, which is crucial for its biological activity. The primary mechanism identified for its anti-cancer effects involves targeting the voltage-dependent anion-selective channel 3 (VDAC3) in breast cancer cells. This interaction leads to disruption in cell proliferation, particularly in triple-negative breast cancer cell lines.

Key Findings:

- Target Identification : Studies have shown that this compound covalently interacts with cysteine C65 of VDAC3, leading to significant anti-proliferative effects in cancer cells .

- Efficacy : In comparative studies, this compound demonstrated a 50% effective concentration (EC50) of 2.1 μM, positioning it as a potent candidate among its alkaloid counterparts .

Comparative Efficacy of Dankastatin Compounds

The following table summarizes the EC50 values of various dankastatin and related compounds:

| Compound | EC50 (μM) |

|---|---|

| Dankastatin B | 0.57 |

| Aranorosin | 1.6 |

| This compound | 2.1 |

| Dankastatin C | 5.0 |

| Gymnastatin G | >10 |

This table indicates that Dankastatin B is the most potent, followed closely by Aranorosin and this compound, while Gymnastatin G shows significantly lower potency.

Case Studies and Research Insights

Recent chemoproteomic profiling studies have provided deeper insights into the mode of action of dankastatin compounds:

- Covalent Binding Studies : Research has confirmed that this compound and its derivatives exhibit selective covalent binding to VDAC3, which is crucial for their anti-cancer activity. This was demonstrated through activity-based protein profiling techniques that mapped cysteine reactivity across numerous proteins .

- Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells revealed that knockdown of VDAC3 resulted in heightened sensitivity to dankastatin treatment, suggesting that targeting VDAC3 could represent a viable therapeutic strategy for enhancing anti-cancer efficacy .

- Biosynthetic Investigations : Chemical investigations into the biosynthesis of dankastatin compounds have highlighted their complex structural relationships and potential pathways for synthetic development. This research not only elucidates their natural origins but also informs future synthetic strategies for drug development .

化学反応の分析

Structural Features Relevant to Reactivity

Dankastatin A’s structure (C₂₄H₃₅Cl₂NO₅) includes:

-

Chloroenone (α,β-unsaturated ketone with chlorine substituent)

-

Oxo-cis-decalin bicyclic framework

-

Methoxy and hydroxyl groups at stereochemically critical positions .

These motifs enable electrophilic reactivity, cyclization, and participation in redox processes.

Biosynthetic Halogenation

This compound is hypothesized to originate from a tyrosine-polyketide hybrid precursor (e.g., 1 in Fig. 1 of ). Halogenation occurs via electrophilic chlorination, likely mediated by fungal halogenases, introducing chlorine at C-6 and C-8 positions .

Oxidative Dearomatization

A critical step in forming the decalin core involves oxidative dearomatization of a phenolic intermediate. This reaction, observed in synthetic studies of related alkaloids, employs singlet oxygen or hypervalent iodine reagents (e.g., PIFA) to generate a spirolactol intermediate .

Cyclization Mechanisms

This compound’s oxo-cis-decalin scaffold arises from stereoselective cyclization:

-

Oxa-Michael Addition : Intramolecular attack by a hydroxyl group on an α,β-unsaturated carbonyl forms the lactol ring .

-

Aldol Condensation : Subsequent aldol reaction stabilizes the bicyclic framework .

Table 1: Reaction Conditions for Cyclization Pathways

Methoxylation

The C-2 methoxy group in this compound is introduced via methylation of a transient hydroxyl intermediate, likely using SAM-dependent methyltransferases in biosynthesis .

Epoxidation

Epoxyketone formation, observed in gymnastatin analogs, occurs via H₂O₂/Triton B -mediated epoxidation. This step is stereochemically sensitive, with epimerization observed under basic conditions .

Degradation and Stability

This compound’s reactive chloroenone and α-chloroketone moieties render it prone to:

-

Hydrolysis : Labile chlorine atoms may undergo nucleophilic substitution in aqueous environments.

-

Retro-Aldol Reactions : Basic conditions can reverse cyclization steps, generating aldehyde intermediates .

Synthetic Challenges

Total synthesis of this compound remains unreported, but lessons from gymnastatin/dankastatin B/C syntheses highlight:

-

Stereochemical Control : C-4a hydroxyl and C-9 methoxy configurations require precise chiral induction .

-

Chlorination Selectivity : Achieving site-specific dichlorination (C-6 and C-8) without overhalogenation is nontrivial .

Reactivity in Biological Context

While direct data on this compound’s bioactivity is sparse, related alkaloids (e.g., Dankastatin B) covalently modify cysteine residues (e.g., VDAC3 C65) . this compound’s chloroenone likely engages in Michael addition with nucleophilic protein sites, though target identification studies are pending .

特性

分子式 |

C24H35Cl2NO5 |

|---|---|

分子量 |

488.4 g/mol |

IUPAC名 |

(2E,4E,6R)-N-[(2S,3S,4aR,8S,8aS)-6,8-dichloro-4a-hydroxy-2-methoxy-7-oxo-3,4,8,8a-tetrahydro-2H-chromen-3-yl]-4,6-dimethyldodeca-2,4-dienamide |

InChI |

InChI=1S/C24H35Cl2NO5/c1-5-6-7-8-9-15(2)12-16(3)10-11-19(28)27-18-14-24(30)13-17(25)21(29)20(26)22(24)32-23(18)31-4/h10-13,15,18,20,22-23,30H,5-9,14H2,1-4H3,(H,27,28)/b11-10+,16-12+/t15-,18+,20-,22-,23+,24+/m1/s1 |

InChIキー |

BZCAAMLTKGWGQU-NVMAJLLBSA-N |

異性体SMILES |

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@]2(C=C(C(=O)[C@H]([C@H]2O[C@@H]1OC)Cl)Cl)O |

正規SMILES |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C(C2OC1OC)Cl)Cl)O |

同義語 |

dankastatin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。